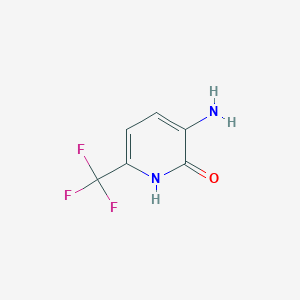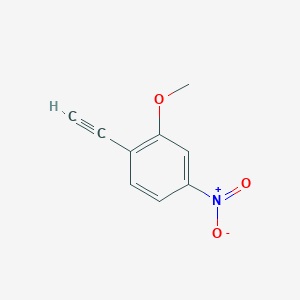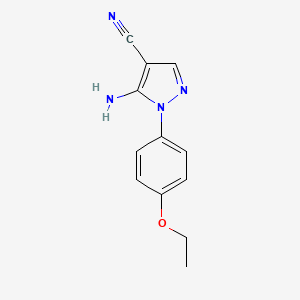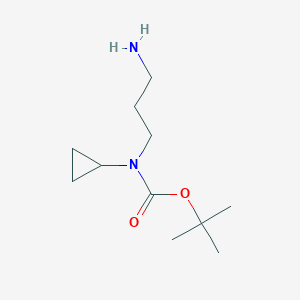![molecular formula C9H9ClN4 B1388146 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 1135283-22-5](/img/structure/B1388146.png)
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Vue d'ensemble
Description
“5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is a chemical compound with the CAS Number: 1135283-22-5. It has a molecular weight of 208.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) .
Applications De Recherche Scientifique
Recherche en oncologie
Ce composé s'est montré prometteur en oncologie en raison de son activité inhibitrice potentielle contre certaines lignées cellulaires cancéreuses. En particulier, il a été évalué pour son efficacité à inhiber les récepteurs des tyrosine kinases, qui sont souvent impliqués dans la prolifération des cellules cancéreuses . La capacité à moduler ces récepteurs pourrait en faire un outil précieux dans le développement de nouvelles thérapies contre le cancer.
Protéomique
En protéomique, ce composé peut être utilisé comme un réactif spécialisé pour la caractérisation des protéines et les études d'interaction . Sa structure unique peut lui permettre de se lier sélectivement à certaines protéines, aidant à l'identification et à l'analyse des fonctions et des interactions des protéines au sein de la cellule.
Synthèse chimique
En tant que bloc de construction en synthèse chimique, 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine peut être utilisé pour créer une variété de nouveaux composés. Son groupe amine réactif en fait un précurseur polyvalent pour la synthèse de molécules plus complexes qui pourraient avoir des applications pharmaceutiques ou matérielles .
Études d'amarrage moléculaire
Ce composé a été utilisé dans des études d'amarrage moléculaire pour prédire l'interaction entre les petites molécules et les protéines. Ces études sont cruciales pour la découverte de médicaments, permettant aux chercheurs de comprendre comment le composé se lie à sa cible et de prédire son activité biologique .
Recherche pharmacologique
En recherche pharmacologique, l'interaction du composé avec divers enzymes et récepteurs peut être étudiée pour déterminer son potentiel thérapeutique. Il pourrait servir de composé de tête pour le développement de médicaments ciblant des voies spécifiques impliquées dans les processus pathologiques .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme composé standard ou de référence en chromatographie et en spectrométrie de masse. Cela aide à la quantification et à l'identification de composés similaires dans des mélanges complexes .
Science des matériaux
Les propriétés structurales du composé peuvent être explorées en science des matériaux pour le développement de nouveaux matériaux ayant des caractéristiques optiques ou électroniques spécifiques. Son cadre moléculaire pourrait contribuer à la conception de nouveaux polymères ou revêtements .
Études biologiques
Enfin, dans les études biologiques, ce composé peut être utilisé pour étudier les voies et les mécanismes cellulaires. Sa capacité à interagir avec divers composants cellulaires peut fournir des informations sur la signalisation cellulaire, l'expression des gènes et les processus métaboliques .
Safety and Hazards
Orientations Futures
There is potential for further exploration of compounds like “5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine”, especially in the field of medicinal chemistry. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their potential as potent bioactive agents in pharmaceuticals and agrochemicals .
Analyse Biochimique
Biochemical Properties
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the migration and invasion abilities of cancer cells, thereby affecting their proliferation and survival . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target molecules. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the temporal effects may vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, it may affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with other biomolecules. This localization can influence its activity and function within the cells.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSDBLOEWYZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B1388071.png)


![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)





![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)
